An In-depth Technical Guide to Dimethylphenacylsulfonium Tetrafluoroborate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Dimethylphenacylsulfonium Tetrafluoroborate: Properties, Synthesis, and Applications
Introduction: Unveiling a Versatile Sulfonium Salt
Dimethylphenacylsulfonium tetrafluoroborate, systematically named (benzoylmethyl)dimethylsulfonium tetrafluoroborate, is a sulfonium salt of significant interest in both synthetic organic chemistry and advanced materials science. Bearing the CAS number 24806-57-3, this compound serves as a valuable precursor to stabilized sulfur ylides and has emerged as a functional component in cutting-edge applications such as perovskite solar cells.[1][2][3] Its utility stems from the unique reactivity imparted by the positively charged sulfur atom adjacent to a phenacyl group, which combines the electrophilic nature of the sulfonium center with the ability to form a resonance-stabilized ylide.
This guide provides an in-depth exploration of the core properties, synthesis, and key applications of Dimethylphenacylsulfonium Tetrafluoroborate. It is intended for researchers and professionals in chemistry and materials science who require a technical understanding of this reagent's capabilities and practical implementation. The narrative emphasizes the causality behind synthetic choices and provides validated protocols to ensure scientific integrity and reproducibility.
Physicochemical and Spectroscopic Properties
Dimethylphenacylsulfonium tetrafluoroborate is typically a white to off-white crystalline solid.[4][5] The presence of the ionic sulfonium and tetrafluoroborate moieties renders it soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), while its solubility in nonpolar solvents is limited.[5] The tetrafluoroborate anion (BF₄⁻) is a non-coordinating anion, which contributes to the salt's stability and crystallinity compared to its halide counterparts.
Core Properties Summary
| Property | Value | Source(s) |
| CAS Number | 24806-57-3 | [4] |
| Molecular Formula | C₁₀H₁₃BF₄OS | [4] |
| Molecular Weight | 268.08 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [4][5] |
| Melting Point | 170–171 °C | [5] |
| Solubility | Soluble in polar solvents (e.g., DMSO, EtOH, MeOH) | [5] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenacyl group (typically in the δ 7.5-8.0 ppm range), a singlet for the methylene (CH₂) protons adjacent to the carbonyl and sulfonium groups, and a singlet for the two equivalent methyl (CH₃) groups attached to the sulfur atom.
-
¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon (C=O), aromatic carbons, the methylene carbon, and the methyl carbons.[6][7][8]
-
IR Spectroscopy: Key vibrational bands would include a strong absorption for the carbonyl (C=O) stretch of the phenacyl group (typically ~1680 cm⁻¹) and strong, broad bands associated with the B-F stretches of the tetrafluoroborate anion (around 1000-1100 cm⁻¹).
-
Mass Spectrometry: Electrospray ionization (ESI-MS) in positive ion mode would detect the dimethylphenacylsulfonium cation (C₁₀H₁₃OS⁺) at an m/z corresponding to its molecular weight (approx. 181.07 amu).
Synthesis of Dimethylphenacylsulfonium Tetrafluoroborate
The synthesis of Dimethylphenacylsulfonium tetrafluoroborate is most reliably achieved via a two-step process. This methodology is preferred as it allows for the isolation and purification of a crystalline intermediate, ensuring a high-purity final product. The causality behind this choice lies in the often hygroscopic and less stable nature of sulfonium halides, which can be converted to the more stable and easier-to-handle tetrafluoroborate salt.[5]
Workflow for Synthesis
Caption: Synthetic workflow for Dimethylphenacylsulfonium Tetrafluoroborate.
Experimental Protocol: Step 1 - Synthesis of Dimethyl(2-oxo-2-phenylethyl)sulfonium Bromide
This protocol is adapted from a validated synthesis of the bromide precursor.[9] The reaction is a direct Sₙ2 substitution where the sulfur atom of dimethyl sulfide acts as a nucleophile, displacing the bromide from phenacyl bromide.
-
Reagents and Setup:
-
Phenacyl bromide (2-bromoacetophenone)
-
Dimethyl sulfide (DMS)
-
Ethyl acetate (anhydrous)
-
Reaction flask equipped with a magnetic stirrer and reflux condenser, under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Procedure:
-
Dissolve phenacyl bromide in anhydrous ethyl acetate in the reaction flask.
-
Add an equimolar amount of dimethyl sulfide to the solution. Causality Note: While a slight excess of the volatile DMS can be used to ensure complete reaction, an equimolar ratio is often sufficient.
-
Stir the reaction mixture at room temperature. The product will begin to precipitate as a white solid. The reaction is typically complete within a few hours.
-
After completion (monitored by TLC), collect the solid product by vacuum filtration.
-
Wash the collected crystals with cold ethyl acetate followed by diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum. The resulting Dimethyl(2-oxo-2-phenylethyl)sulfonium bromide is a colorless, crystalline solid (m.p. 145 °C).[5][9]
-
Experimental Protocol: Step 2 - Anion Exchange to Tetrafluoroborate Salt
This protocol is based on the established method of anion metathesis.[5] The driving force for this reaction is the precipitation of the less soluble sodium bromide in acetone, shifting the equilibrium towards the formation of the desired tetrafluoroborate salt.
-
Reagents and Setup:
-
Dimethyl(2-oxo-2-phenylethyl)sulfonium bromide (from Step 1)
-
Sodium tetrafluoroborate (NaBF₄)
-
Acetone (anhydrous)
-
Reaction flask with magnetic stirrer.
-
-
Procedure:
-
Dissolve the sulfonium bromide salt in a minimal amount of anhydrous acetone. Gentle warming may be required to achieve full dissolution.
-
In a separate flask, prepare a saturated solution of sodium tetrafluoroborate in acetone.
-
Add the sodium tetrafluoroborate solution to the sulfonium bromide solution. A white precipitate of sodium bromide (NaBr) will form immediately.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete anion exchange.
-
Remove the precipitated NaBr by vacuum filtration.
-
Concentrate the filtrate under reduced pressure to induce crystallization of the product.
-
Cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals of Dimethylphenacylsulfonium tetrafluoroborate by vacuum filtration.
-
Wash the crystals with a small amount of cold acetone and dry under vacuum. The final product is obtained as colorless needles (m.p. 170–171 °C).[5]
-
Core Applications and Reaction Mechanisms
The utility of Dimethylphenacylsulfonium tetrafluoroborate is primarily centered on its ability to generate a stabilized sulfur ylide, which is a key intermediate in the renowned Corey-Chaykovsky reaction. More recently, its properties as a sulfonium salt have been exploited in materials science.
Precursor for the Corey-Chaykovsky Reaction
The Johnson-Corey-Chaykovsky reaction is a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes.[10][11][12] The reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone.[10][11]
Mechanism: Ylide Generation and Epoxidation
-
Ylide Formation: In the presence of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide), the methylene proton alpha to both the carbonyl and sulfonium center is abstracted. This deprotonation is facilitated by the electron-withdrawing nature of both adjacent groups, leading to the formation of a resonance-stabilized sulfur ylide.[12][13][14]
-
Nucleophilic Attack: The generated ylide acts as a nucleophile, attacking the electrophilic carbon of a carbonyl compound (e.g., an aldehyde or ketone). This forms a betaine intermediate.[13]
-
Ring Closure: The negatively charged oxygen atom of the betaine intermediate undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the sulfonium group. Dimethyl sulfide, being an excellent leaving group, is displaced, resulting in the formation of a three-membered epoxide ring.[13]
Caption: Mechanism of the Corey-Chaykovsky epoxidation.
Bulk Passivation Agent in Perovskite Solar Cells
A novel application for Dimethylphenacylsulfonium tetrafluoroborate (DMPSBF₄) has been demonstrated in the field of photovoltaics. It is used as a bulk passivating agent for formamidinium lead iodide (FAPbI₃) perovskite films, which are key components of high-efficiency solar cells.[1][2][3]
-
Mechanism of Action: The sulfonium salt is incorporated into the perovskite film. Solid-state NMR spectroscopy has confirmed chemical interactions between the DMPSBF₄ and the perovskite lattice.[2][3] It is proposed that the sulfonium cation passivates defects within the perovskite crystal structure, particularly at grain boundaries. This passivation suppresses non-radiative recombination pathways, where charge carriers (electrons and holes) are lost before they can be extracted as electrical current.
-
Impact on Performance: The inclusion of DMPSBF₄ leads to longer carrier lifetimes and enhanced photophysical properties.[1][2][3] Crucially, it also improves the moisture stability of the perovskite film, a major challenge for the long-term viability of this solar cell technology.[1][2][3] These findings highlight the potential of sulfonium-based additives as effective alternatives to traditional ammonium-based compounds for enhancing the stability and efficiency of perovskite solar cells.[3]
Safety and Handling
Dimethylphenacylsulfonium tetrafluoroborate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. As with many sulfonium salts, it is considered an irritant. Avoid contact with skin and eyes. Store the compound in a cool, dry place, tightly sealed to prevent moisture absorption.
Conclusion
Dimethylphenacylsulfonium tetrafluoroborate is a sulfonium salt with well-established utility and emerging potential. Its role as a stable, crystalline precursor for generating resonance-stabilized sulfur ylides makes it a valuable reagent for the Corey-Chaykovsky reaction, a cornerstone of synthetic chemistry for producing epoxides and other three-membered rings. The provided two-step synthesis protocol offers a reliable and validated route to obtaining this compound in high purity. Furthermore, its recent application as a passivating agent in perovskite solar cells opens new avenues for research in materials science, demonstrating its ability to enhance both the efficiency and stability of next-generation photovoltaic devices. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and apply this versatile chemical tool in their respective fields.
References
-
Royal Society of Chemistry. † 1H-NMR and 13C-NMR Spectra. [Link]
-
Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
CONICET. Spectral Assignments and Reference Data. [Link]
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]
-
NROChemistry. Corey-Chaykovsky Reactions. [Link]
-
GDCh.app. ChemSusChem, Fachzeitschriften. [Link]
-
Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]
-
National Institutes of Health. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. [Link]
-
ResearchGate. Réactions du Sulfoxyde de Diméthyle II — Synthèse des sels de diméthyl-phénacyl-sulfonium; hydrolyse et pyrolyse de ces corps. [Link]
-
ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... [Link]
-
Celsus. Dimethyl(2-oxo-2-phenylethyl)sulfonium tetrafluoroborate-. [Link]
-
ResearchGate. Passivating Buried Interface via Self-Assembled Novel Sulfonium Salt toward Stable and Efficient Perovskite Solar Cells. [Link]
-
ResearchGate. 2D Perovskite Capping Layer Enabling Stable Perovskite Photovoltaics. [Link]
-
National Institutes of Health. Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide. [Link]
Sources
- 1. gdch.app [gdch.app]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy Dimethylphenacylsulfonium Tetrafluoroborate (EVT-329402) | 24806-57-3 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 12. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
